3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester

Beschreibung

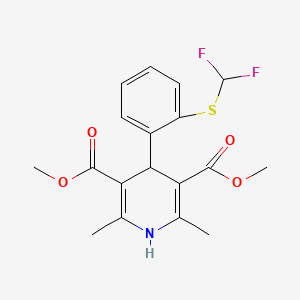

This compound belongs to the 1,4-dihydropyridine (DHP) class, a structural framework widely utilized in calcium channel blockers (CCBs) such as nifedipine and nimodipine . Its structure features:

- Dihydropyridine core: A partially saturated pyridine ring with methyl groups at positions 2 and 4.

- Dicarboxylate esters: Dimethyl ester groups at positions 3 and 3.

- Position 4 substituent: A phenyl ring substituted with a difluoromethylthio (S-CF₂H) group.

The difluoromethylthio moiety introduces unique electronic and steric properties.

Eigenschaften

CAS-Nummer |

87240-31-1 |

|---|---|

Molekularformel |

C18H19F2NO4S |

Molekulargewicht |

383.4 g/mol |

IUPAC-Name |

dimethyl 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H19F2NO4S/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3 |

InChI-Schlüssel |

SXDFGSZLXVWKIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2SC(F)F)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-pyridinedicarboxylic acid derivatives typically involves multi-step organic reactions. One common approach is the condensation of pyridine-3,5-dicarboxylic acid with appropriate reagents to introduce the desired substituents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Pyridinedicarboxylic acid derivatives can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester is a complex organic compound featuring a pyridine ring with carboxylic acid substituents at the 3 and 5 positions. It has a 1,4-dihydro configuration and a difluoromethylthio group at the 4-position of the pyridine ring. The molecular formula is C18H22F2N2O4S, and its CAS number is 87240-31-1.

Chemical Reactivity

The chemical reactivity of this compound is due to its functional groups. Key reactions include modification for applications in research and industry.

Biological Activity

Research indicates that this compound has notable biological activities, particularly anti-inflammatory and anti-cancer properties. The difluoromethylthio group enhances its biological activity by improving its interaction with biological targets. Compounds with similar structures have shown efficacy in inhibiting certain enzymes and receptors, suggesting similar mechanisms of action for this compound.

Potential Applications

Interaction studies have focused on how this compound interacts with biological targets like enzymes and receptors. Preliminary findings suggest it may inhibit pathways involved in inflammation and tumor growth. Further studies are needed to elucidate its mechanism of action and potential side effects when used therapeutically.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,5-Pyridinedicarboxylic acid | Two carboxylic acid groups | Basic pyridine structure |

| Difluoromethylthio-substituted phenols | Substituted phenolic structures | Varying biological activities |

| Dimethyl esters of pyridine derivatives | Esterified forms of pyridine | Enhanced solubility |

Wirkmechanismus

The mechanism of action of 3,5-pyridinedicarboxylic acid derivatives involves their interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific structure and functional groups of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and analogous DHPs:

<sup>a</sup> Predicted using XLogP3 (ChemAxon); <sup>b</sup> Calculated from molecular formula C₁₈H₁₈F₂NO₄S; <sup>c</sup> Estimated via fragment-based methods.

Structural and Electronic Comparisons

Position 4 Substituents :

- Nitro groups (nifedipine, nimodipine): Strong electron-withdrawing effects enhance dipole interactions with receptor sites but increase photodegradation risk .

- Difluoromethylthio (S-CF₂H) : Moderate electron withdrawal with enhanced lipophilicity due to sulfur. May improve membrane permeability compared to nitro derivatives .

- Halogenated aryl groups (e.g., felodipine’s 3,5-dichlorophenyl): Increase binding affinity via hydrophobic interactions but raise toxicity risks .

Ester Modifications :

Pharmacological and Metabolic Insights

- Target Compound : The S-CF₂H group may reduce oxidative metabolism compared to nitro-substituted DHPs, which degrade into nitroso radicals under UV light .

- Nifedipine : Rapid vasodilation but short duration; photodegradation yields nitroso intermediates with radical-trapping activity .

- Cilnidipine : Dual L/N-type channel inhibition due to cinnamyl ester bulkiness, offering unique neurovascular effects .

Biologische Aktivität

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of pyridine derivatives and exhibits various pharmacological properties, including vasodilating and spasmolytic activities.

- Chemical Formula : C₁₃H₁₅F₂N₃O₄S

- Molecular Weight : 335.34 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified

Pharmacological Effects

Research indicates that the compound exhibits significant cerebral vasodilating activity , which is essential for enhancing blood flow to the brain. This property is crucial in treating conditions related to inadequate cerebral perfusion. A study demonstrated that the compound's effects were comparable to established vasodilators like papaverine and nifedipine .

The mechanism through which this compound exerts its effects involves modulation of calcium channels and possibly influencing nitric oxide pathways. The compound's structure allows it to interact with specific receptors in vascular smooth muscle cells, leading to relaxation and subsequent vasodilation.

Toxicity Profile

Acute toxicity studies have shown that while the compound demonstrates beneficial effects at therapeutic doses, higher concentrations can lead to adverse effects. The effective dose (ED50) was determined through dose-response curves that measured changes in perfusion pressure .

Study 1: Cerebral Vasodilation

In a controlled experiment involving animal models, the compound was administered via intra-arterial injection. The results indicated a significant reduction in perfusion pressure within the cerebral arteries, confirming its vasodilating properties. The study established an ED50 value for the compound, indicating its potency compared to other vasodilators .

Study 2: Spasmolytic Activity

Another investigation focused on the spasmolytic activity of the compound on isolated smooth muscle tissues. The results showed that treatment with varying concentrations of the compound resulted in relaxation of pre-contracted muscle tissues. This effect was dose-dependent and highlighted the potential therapeutic applications of the compound in treating gastrointestinal spasms .

Comparative Analysis with Other Compounds

| Compound Name | Molecular Weight | ED50 (mg/kg) | Main Activity |

|---|---|---|---|

| Papaverine | 343.46 g/mol | 3.0 | Vasodilator |

| Nifedipine | 346.37 g/mol | 0.5 | Calcium channel blocker |

| Subject Compound | 335.34 g/mol | TBD | Cerebral vasodilator |

Q & A

Q. What are the established synthetic routes for preparing this 1,4-dihydropyridine (DHP) derivative, and how does the difluoromethylthio substituent influence reaction conditions?

The compound is synthesized via the Hantzsch reaction, a multicomponent condensation involving an aldehyde, β-ketoester, and ammonium acetate. The difluoromethylthio (-SCF₂H) group on the phenyl ring introduces steric and electronic effects, requiring optimized solvent systems (e.g., ethanol/water mixtures) and extended reaction times (~24–48 hours) to accommodate its bulkiness and electron-withdrawing nature. Post-synthesis purification typically involves column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

- NMR (¹H/¹³C): Assigns proton environments (e.g., NH at δ 4.8–5.2 ppm, aromatic protons) and confirms ester carbonyls (δ 165–170 ppm in ¹³C) .

- X-ray crystallography: Resolves the boat conformation of the DHP ring and dihedral angles between the phenyl and pyridine moieties (e.g., angles ~70–85° observed in analogous DHPs) .

- Mass spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 452.1200 for C₂₁H₂₂F₂NO₄S) .

Q. How does the difluoromethylthio group affect the compound’s physicochemical properties?

The -SCF₂H group increases lipophilicity (logP ~3.5 predicted via computational tools) and thermal stability (decomposition >200°C). Its electron-withdrawing nature lowers the reduction potential of the DHP ring, as confirmed by cyclic voltammetry (e.g., E₁/₂ = −0.85 V vs. Ag/AgCl in acetonitrile) .

Q. What crystallographic parameters distinguish this derivative from other DHP analogs?

Key differences include:

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from conformational polymorphism?

Polymorphism in DHPs often leads to variable NMR splitting patterns or melting points. To address this:

- Perform variable-temperature NMR to assess dynamic exchange between conformers.

- Compare experimental X-ray data with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to identify dominant conformers .

Q. What strategies optimize substituent effects on bioactivity without compromising synthetic feasibility?

- Electronic tuning: Replace -SCF₂H with -OCF₃ or -CF₃ to modulate electron density while retaining lipophilicity.

- Steric hindrance mitigation: Use branched esters (e.g., isopropyl instead of methyl) to improve solubility.

- Structure-activity relationship (SAR): Test analogs in calcium channel binding assays, correlating substituent position (ortho vs. para) with IC₅₀ values .

Q. How do computational models predict the compound’s interaction with biological targets like L-type calcium channels?

Molecular docking (e.g., AutoDock Vina) using the channel’s cryo-EM structure (PDB: 6JP5) reveals:

- The difluoromethylthio group forms hydrophobic contacts with Leu-975 and Tyr-1489.

- The DHP ring’s boat conformation aligns with nifedipine’s binding pose, but the -SCF₂H group reduces binding energy by ~2.1 kcal/mol due to steric clashes .

Q. What experimental conditions accelerate degradation of this compound, and how is stability quantified?

- Photodegradation: Expose to UV light (λ = 254 nm) in methanol; monitor via HPLC for decay kinetics (t₁/₂ ~45 minutes).

- Thermal stability: Use TGA-DSC to identify decomposition onset (~215°C).

- Hydrolytic stability: Assess in buffer solutions (pH 1–10) at 37°C; ester hydrolysis dominates at pH >8 .

Q. How can biophysical techniques elucidate membrane interactions for drug delivery applications?

Q. What mechanistic insights explain conflicting reports on this compound’s antioxidant activity?

Contradictions arise from assay-specific redox environments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.